

Tofacitinib Citrate experimental protocol for in vitro cell culture

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Compound of Interest

Compound Name: Tofacitinib Citrate

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Application Notes: Tofacitinib Citrate for In Vitro Cell Culture

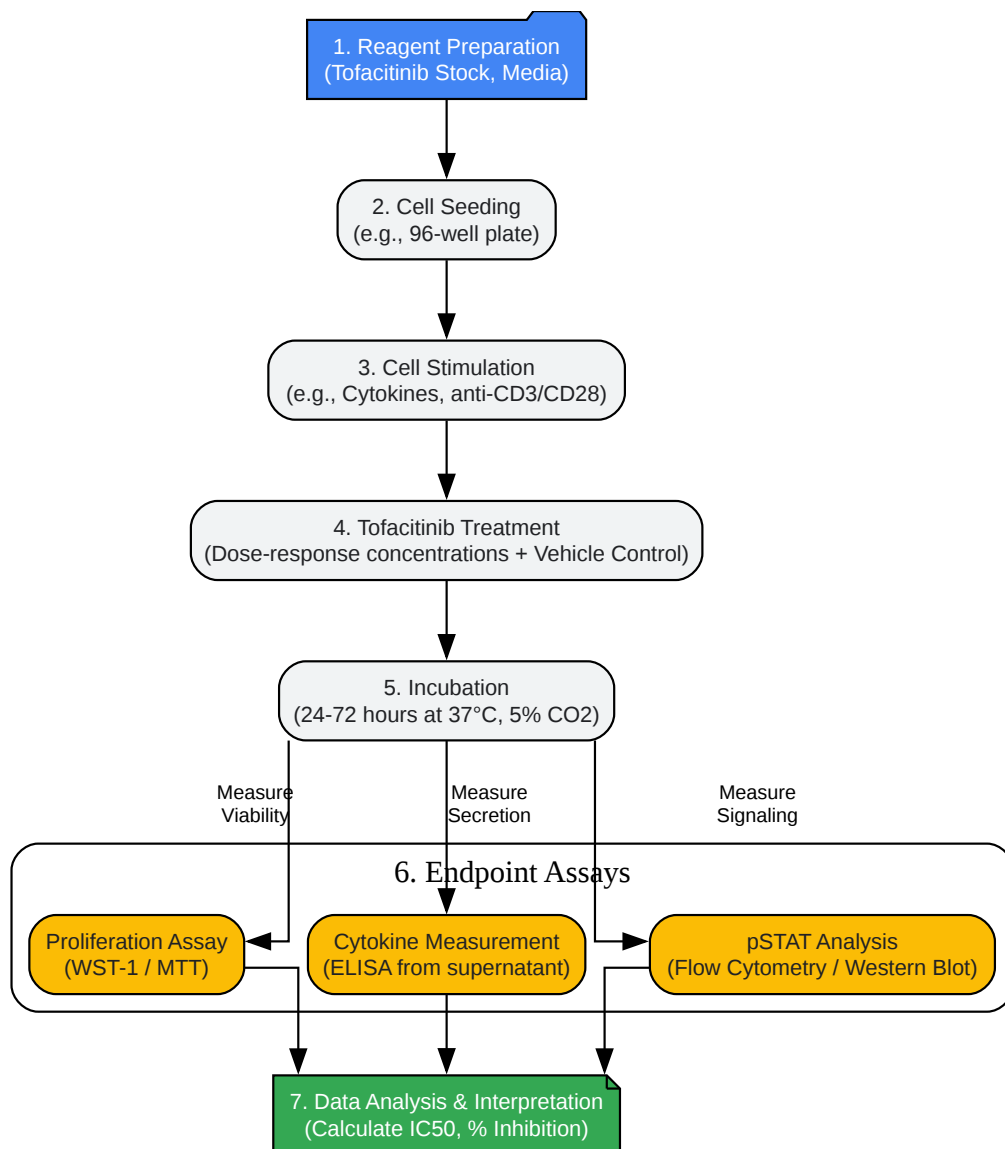
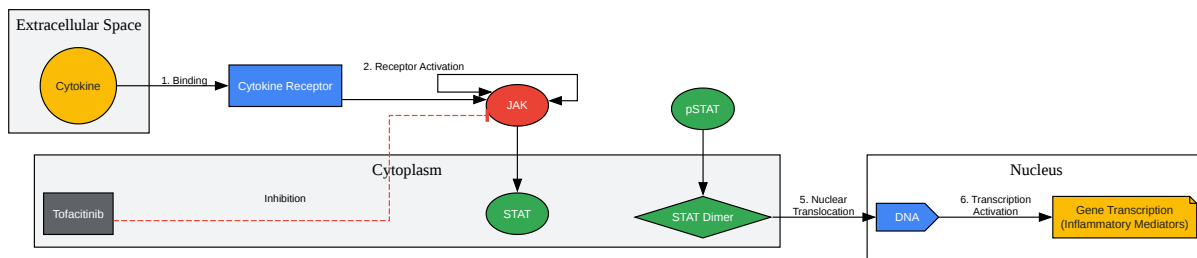
Introduction

Tofacitinib Citrate is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It is a small molecule drug that primarily targets JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[1][3][4][5] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from various cytokines and growth factors, playing a pivotal role in immune cell function, hematopoiesis, and inflammation.[4][6][7] By inhibiting JAKs, Tofacitinib effectively blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent modulation of inflammatory gene expression.[4][6][8]

In vitro, Tofacitinib is an invaluable tool for studying the roles of JAK-STAT signaling in various biological processes, particularly in the context of autoimmune and inflammatory diseases like rheumatoid arthritis.[3][9] It is commonly used to investigate its effects on immune cell activation, proliferation, and the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-17, and Tumor Necrosis Factor (TNF).[9][10][11] These application notes provide detailed protocols for the use of **Tofacitinib Citrate** in cell culture experiments to assess its impact on cell signaling, proliferation, and inflammatory responses.

Mechanism of Action: The JAK-STAT Pathway

The binding of a cytokine to its cell surface receptor triggers the activation of associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[4][12] Tofacitinib exerts its effect by competitively blocking the ATP-binding site on JAKs, thereby preventing this entire signaling cascade.[8]



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